molecular formula C16H15FN2O3S3 B2628936 5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide CAS No. 1421526-87-5

5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide

Cat. No. B2628936
CAS RN: 1421526-87-5
M. Wt: 398.49
InChI Key: QVTUSLNNYBEGFI-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which are often used in medicinal chemistry due to their bioactive properties . The presence of a thiophene ring, a five-membered heterocyclic moiety, suggests that this compound could have various biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the presence of a fluorine atom could influence the compound’s reactivity and stability .

Scientific Research Applications

Photodynamic Therapy Applications

Compounds with similar structures to "5-fluoro-2-methoxy-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)benzenesulfonamide" have been synthesized and characterized for their potential applications in photodynamic therapy (PDT). A study describes the synthesis of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base, which exhibit high singlet oxygen quantum yield, making them useful as photosensitizers in PDT for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Novel aminothiazole-paeonol derivatives, including compounds structurally related to "this compound," have been synthesized and evaluated for their anticancer activities. These compounds have shown high anticancer potential against various human cancer cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma, with some derivatives exhibiting potent inhibitory activity and superior efficacy compared to 5-fluorouracil (Tsai et al., 2016).

Antimicrobial Applications

Derivatives structurally akin to "this compound" have been explored for their antimicrobial properties. New compounds with variations in their molecular structure have demonstrated potent antimicrobial activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as fungi, showing potential for the development of new antimicrobial agents (Liaras et al., 2011).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of compounds containing the benzenesulfonamide moiety for their cyclooxygenase-2 (COX-2) inhibitory activities have been reported. These studies have identified compounds with significant COX-2 inhibition, suggesting their potential as anti-inflammatory agents. Modifications in the chemical structure have led to the identification of derivatives with enhanced selectivity and potency for COX-2 inhibition, which could be beneficial for treating inflammatory conditions without the side effects associated with non-selective COX inhibitors (Pal et al., 2003).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many chemicals can cause skin and eye irritation, or respiratory irritation if inhaled . Always refer to the Material Safety Data Sheet (MSDS) for specific safety information.

properties

IUPAC Name

5-fluoro-2-methoxy-N-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S3/c1-10-14(24-16(19-10)13-4-3-7-23-13)9-18-25(20,21)15-8-11(17)5-6-12(15)22-2/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTUSLNNYBEGFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)CNS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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